1-[(2-Chloropyrimidin-5-yl)oxy]-2-methylpropan-2-ol
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Overview
Description
1-(2-Chloropyrimidin-5-yl)oxy-2-methylpropan-2-ol is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are essential components of nucleic acids and play a crucial role in various biological processes. This compound features a pyrimidine ring substituted with a chloro group at the 2-position and a methyloxirane group at the 5-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-(2-chloropyrimidin-5-yl)oxy-2-methylpropan-2-ol typically begins with 2-chloropyrimidine-5-boronic acid as the starting material.
Reaction Steps: The compound can be synthesized through a multi-step reaction involving the following steps:
Boronic Acid Activation: The 2-chloropyrimidine-5-boronic acid is activated using a suitable activating agent such as a palladium catalyst.
Nucleophilic Substitution: The activated boronic acid undergoes nucleophilic substitution with 2-methylpropan-2-ol under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for higher yields and purity. This involves the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality 1-(2-chloropyrimidin-5-yl)oxy-2-methylpropan-2-ol.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group into a different functional group.
Substitution: Substitution reactions can replace the chloro group with other substituents.
Addition: Addition reactions can introduce new atoms or groups to the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Addition: Various reagents can be used depending on the desired addition product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with different substituents replacing the chloro group.
Addition Products: Compounds with additional atoms or groups attached to the pyrimidine ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex chemical entities.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: The compound and its derivatives are explored for potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
1-(2-Chloropyrimidin-5-yl)oxy-2-methylpropan-2-ol is compared with other similar pyrimidine derivatives, such as 1-(2-chloropyrimidin-5-yl)ethanone and 2-chloropyrimidine-5-boronic acid. While these compounds share structural similarities, 1-(2-chloropyrimidin-5-yl)oxy-2-methylpropan-2-ol is unique in its methyloxirane group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
1-(2-chloropyrimidin-5-yl)ethanone
2-chloropyrimidine-5-boronic acid
1-(2-chloropyrimidin-5-yl)ethanol
This comprehensive overview provides a detailed understanding of 1-(2-chloropyrimidin-5-yl)oxy-2-methylpropan-2-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H11ClN2O2 |
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Molecular Weight |
202.64 g/mol |
IUPAC Name |
1-(2-chloropyrimidin-5-yl)oxy-2-methylpropan-2-ol |
InChI |
InChI=1S/C8H11ClN2O2/c1-8(2,12)5-13-6-3-10-7(9)11-4-6/h3-4,12H,5H2,1-2H3 |
InChI Key |
OONOSLKKTFLAKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CN=C(N=C1)Cl)O |
Origin of Product |
United States |
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